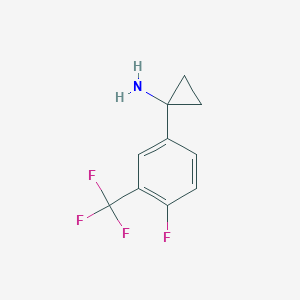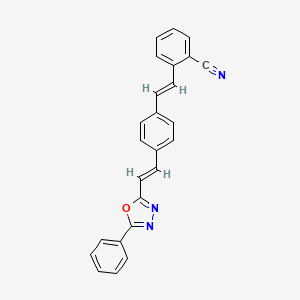
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Métodos De Preparación
The synthesis of 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials, including polymers and sensors.
Mecanismo De Acción
The mechanism by which 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal function and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile include other oxadiazole derivatives such as:
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C25H17N3O |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-[(E)-2-[4-[(E)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C25H17N3O/c26-18-23-9-5-4-6-21(23)16-14-19-10-12-20(13-11-19)15-17-24-27-28-25(29-24)22-7-2-1-3-8-22/h1-17H/b16-14+,17-15+ |
Clave InChI |
UTQUYUNZUHOKPL-YXLFCKQPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4C#N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


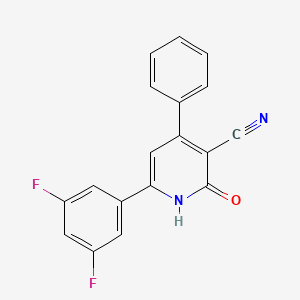
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
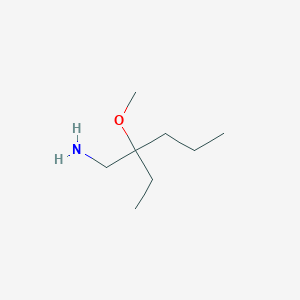
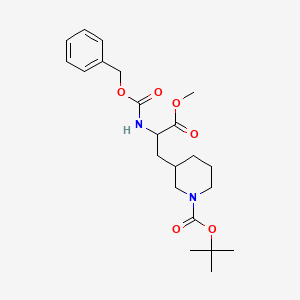


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
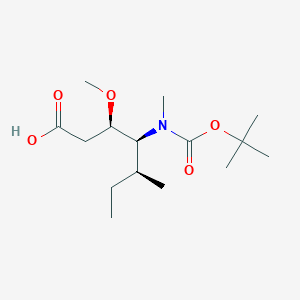
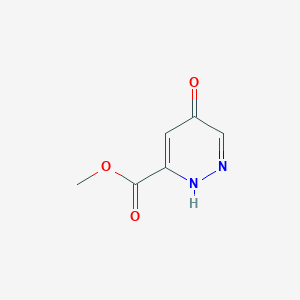
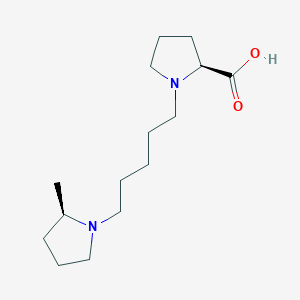
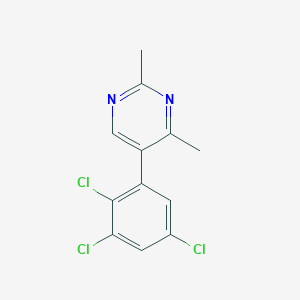
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
